molecular formula C17H15BO3 B150928 2-(Benzyloxy)naphthalen-1-ylboronic acid CAS No. 219834-96-5

2-(Benzyloxy)naphthalen-1-ylboronic acid

Cat. No. B150928
CAS RN: 219834-96-5
M. Wt: 278.1 g/mol
InChI Key: COGFIOKWQKNPLW-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)naphthalen-1-ylboronic acid” is a boronic acid compound with the CAS Number: 219834-96-5 . It has a molecular weight of 278.12 and its IUPAC name is 2-(benzyloxy)-1-naphthylboronic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-(Benzyloxy)naphthalen-1-ylboronic acid” is 1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(Benzyloxy)naphthalen-1-ylboronic acid” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Life Science Research

2-(Benzyloxy)naphthalen-1-ylboronic acid: is utilized in life science research due to its ability to form stable complexes with diols and carbohydrates. This property is particularly useful in the study of glycoproteins and other biomolecules that contain diol groups .

Material Science

In material science, this boronic acid derivative is used to modify surfaces and create functional materials. Its boronic acid group can bind to various organic and inorganic substrates, allowing for the development of new materials with specific properties .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, especially in Suzuki coupling reactions. It acts as a versatile building block for creating biaryl structures, which are prevalent in many pharmaceuticals and organic materials .

Analytical Chemistry

In analytical chemistry, boronic acids are known for their sensing capabilities. This particular boronic acid can be used to develop sensors for detecting sugars and other diol-containing analytes, which is valuable in diabetes research and food industry applications .

Biopharma Production

The compound’s ability to form reversible covalent bonds with diols is exploited in biopharmaceutical production. It can be used to attach therapeutic agents to antibodies or other targeting molecules, enhancing drug delivery systems .

Controlled Environment and Cleanroom Solutions

Due to its reactivity and specificity, 2-(Benzyloxy)naphthalen-1-ylboronic acid is used in controlled environments for the preparation of surfaces and materials that require precise chemical functionalities .

Cleanroom Solutions

In cleanroom settings, this boronic acid derivative can be used to prepare surfaces that resist contamination by forming protective coatings that interact with specific molecules, thereby maintaining a sterile environment .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .

properties

IUPAC Name

(2-phenylmethoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGFIOKWQKNPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)naphthalen-1-ylboronic acid

Synthesis routes and methods

Procedure details

To a suspension of 1-bromo-2-(phenylmethoxy)naphthalene (6.26 g, 20.0 mmol) in Et2O (75 mL) at −78° C. was added n-BuLi (8.0 mL, 2.5 M, 20 mmol) in hexanes and the mixture was stirred at 0° C. for 1 h. After re-cooling to −78° C., the mixture was treated with trimethyl borate (2.5 mL, 22 mmol) and allowed to warm to room temperature overnight. The resulting mixture was quenched with 1 M HCl (50 mL) and stirred at room temperature for 45 min. The phases were separated and the extraction was completed with CH2Cl2. The combined organic extracts were dried (MgSO4) and evaporated in vacuo to give the title compound, 2-(phenylmethoxy)-1-napthaleneboronic acid as a white powder (4.62 g, 83%), which was used in the next step without further purification. For analytical purposes, a small amount of the product was re-crystallised from MeOH/H2O: mp 133.0-135.0° C. (MeOH/H2O); 1H NMR (250 MHz, d4-MeOH) δ5.20 (s, 2H), 7.28-7.60 (m, 9H), and 7.56-7.88 (m, 2H); 13C NMR (63 MHz, d4-MeOH) δ71.95, 115.4, 124.8, 127.7 (2C), 128.4, 128.9, 129.5, 129.6, 130.7 (2C?), 131.8, 137.2, 139.0 and 159.7;i IR (CHCl3) νmax 3609, 3490, 1592, 1509, 1386, and 1332 cm−1; MS (EI+) m/z (rel intensity) 278 (10%, M+), 234 (10), and 91 (100); HRMS calcd for C17H15BO3 (M+) 277.1151, found 277.1163. Anal. Calcd for C17H15BO3: C, 73.42; H, 5.44. Found: C, 73.07; H, 5.33.
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

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